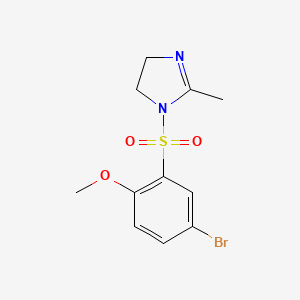
1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole is a chemical compound known for its unique structure and potential applications in various fields of scientific research. The compound features a brominated methoxyphenyl group attached to a sulfonyl group, which is further connected to a dihydroimidazole ring. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole typically involves multiple steps, starting with the bromination of 2-methoxyphenol to introduce the bromine atom at the 5-position. This is followed by the sulfonylation of the brominated intermediate using a sulfonyl chloride reagent. The final step involves the formation of the dihydroimidazole ring through a cyclization reaction with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s binding affinity and specificity for its targets. The dihydroimidazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
- 1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine
- 1-(5-Bromo-2-methoxyphenyl)sulfonylpyrrolidine
- 5-Bromo-2-methoxybenzenesulfonyl chloride
Comparison: 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole is unique due to the presence of the dihydroimidazole ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3S/c1-8-13-5-6-14(8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGCNQSMXUZZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)
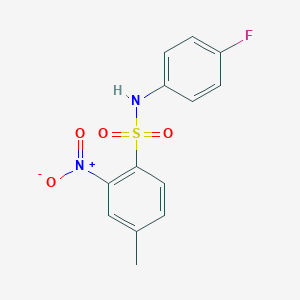
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)
METHANONE](/img/structure/B5811040.png)
![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)
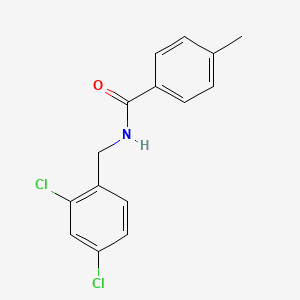
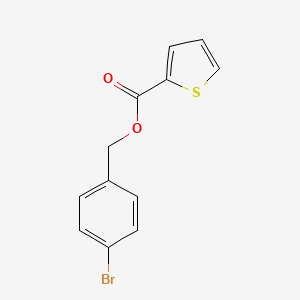
![ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)

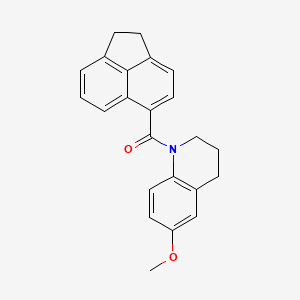
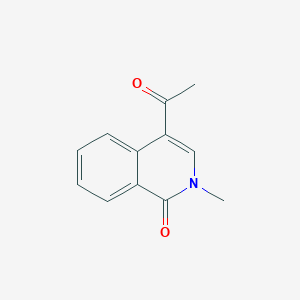
![3-amino-N-cyclopropyl-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5811109.png)
![N'-benzyl-N'-[(3,4-dichlorophenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5811115.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5811116.png)
